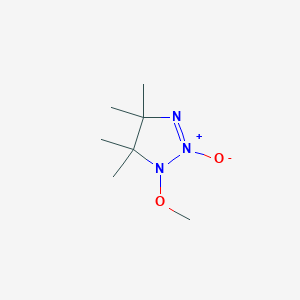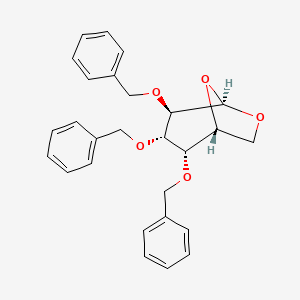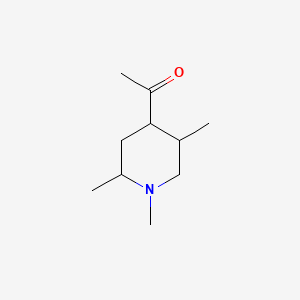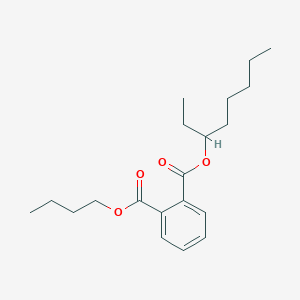
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a triazole ring and several methyl groups, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The methyl groups and the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions and enzymes, influencing their activity. The compound may also interact with cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: Another triazole derivative with a cyclopropyl group.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: A triazole compound with a benzyl group and a carboxylate group.
Uniqueness
1H-1,2,3-Triazole,4,5-dihydro-1-methoxy-4,4,5,5-tetramethyl-,2-oxide(9CI) is unique due to its specific structure, which includes multiple methyl groups and a methoxy group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15N3O2 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-methoxy-4,4,5,5-tetramethyl-2-oxidotriazol-2-ium |
InChI |
InChI=1S/C7H15N3O2/c1-6(2)7(3,4)9(12-5)10(11)8-6/h1-5H3 |
Clave InChI |
LVDDCCVOBLUIQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N([N+](=N1)[O-])OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)


![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)



![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)


